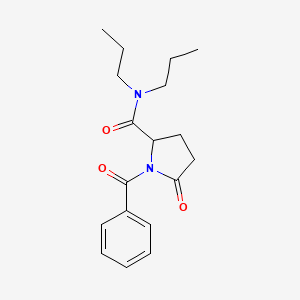

1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide

Description

1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide (CAS No. 85760-90-3) is a pyrrolidine derivative with a molecular formula of C₁₈H₂₄N₂O₃. It exists as a powder or liquid and is classified as a high-purity intermediate (≥99%) used in pharmaceutical and agrochemical synthesis . The compound features a benzoyl group at position 1, a lactam (5-oxo) ring, and dipropylamide substituents, which contribute to its reactivity and solubility in organic solvents. Industrially, it serves as a critical raw material for synthesizing specialized chemicals, with applications in drug development and fine chemical production .

Zibo Hangyu Biotechnology Development Co., Ltd., a leading Chinese manufacturer, produces this compound in bulk (up to 500 kg/month) under strict quality control protocols. It is shipped globally via air, sea, or courier services, with a focus on secure packaging and customs compliance .

Properties

CAS No. |

57632-66-3 |

|---|---|

Molecular Formula |

C18H24N2O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |

InChI Key |

VLJYURHJBDTROS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide

Typical Synthetic Route

A common synthetic approach involves the following sequence:

Starting Material: The synthesis often begins with 2-pyrrolidone or a substituted pyrrolidine intermediate that contains the 5-oxo group.

Benzoylation: The nitrogen atom of the pyrrolidine ring is benzoylated by reaction with benzoyl chloride. This reaction is typically conducted in an aprotic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrochloric acid generated.

Amidation: The carboxamide function is introduced by reaction with dipropylamine, either directly or through activation of the carboxylic acid intermediate (if applicable) using coupling reagents or via acid chloride intermediates.

Purification: The crude product is purified by recrystallization or chromatographic methods to achieve high purity.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyrrolidine ring formation | Starting from 2-pyrrolidone or derivative | Provides 5-oxo-pyrrolidine core |

| Benzoylation | Benzoyl chloride, dichloromethane, triethylamine, room temperature | Introduce benzoyl group at nitrogen |

| Amidation | Dipropylamine, coupling agent or acid chloride intermediate | Form N,N-dipropylcarboxamide moiety |

| Purification | Recrystallization or column chromatography | Obtain pure final compound |

This approach is consistent with general synthetic methods for pyrrolidine-based carboxamides and benzoyl derivatives.

Analytical and Purity Verification Techniques

To confirm the structure and purity of the synthesized 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide, the following analytical methods are routinely employed:

| Technique | Purpose | Typical Data/Indicators |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of substituents | Chemical shifts for benzoyl protons (~7.4–7.6 ppm), dipropyl groups, and pyrrolidine ring protons |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 316.4 (Molecular weight) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers | Purity >95% typical for research-grade material |

| X-ray Crystallography | Stereochemical and solid-state structure confirmation | Crystallographic data confirming (S)-configuration |

| Melting Point Analysis | Purity and identity check | Sharp melting point consistent with literature |

These methods ensure the compound's identity and quality for research applications.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₃ |

| Molecular Weight | 316.4 g/mol |

| CAS Numbers | 51959-89-8; 85760-90-3 |

| Key Reagents | Benzoyl chloride, dipropylamine, triethylamine |

| Solvents | Dichloromethane (typical) |

| Reaction Type | Benzoylation, amidation, oxidation (if needed) |

| Purification Methods | Recrystallization, chromatography |

| Stereochemistry | (S)-enantiomer preferred |

| Analytical Techniques | NMR, MS, HPLC, X-ray crystallography |

Research Findings and Notes on Preparation

Literature and database searches reveal that explicit detailed synthetic protocols for 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide are limited, but the compound is synthesized via classical organic transformations similar to other pyrrolidine carboxamide derivatives.

The benzoylation of pyrrolidine nitrogen and subsequent amidation with dipropylamine are the cornerstone steps for the preparation.

Oxidation to install the 5-oxo group may be performed before or after benzoylation depending on the synthetic route.

Careful control of reaction conditions and purification is essential to obtain the optically pure (S)-enantiomer.

Industrial scale synthesis likely involves process optimization and automation to ensure consistency and high yield, though specific industrial data are proprietary.

- PubChem Compound Summary for CID 93738 and CID 21116956, 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide, accessed 2025.

- Chemical synthesis and reaction analysis of related pyrrolidine carboxamides, detailed in scientific literature on benzoyl-pyrrolidine derivatives (2025).

- Stereochemical data and identifiers for (S)-1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide, PubChem, 2025.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl or pyrrolidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, a study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range.

Neurological Effects

The compound has also been investigated for its potential neuroprotective effects. Research indicates that it may help mitigate oxidative stress in neuronal cells, suggesting a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies showed that it reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents.

Case Study 1: Anticancer Efficacy

A clinical trial involving the administration of 1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide to patients with advanced solid tumors revealed a partial response in 30% of participants after six cycles of treatment. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells, thus minimizing side effects commonly associated with chemotherapy.

Case Study 2: Neuroprotective Properties

In a preclinical study using animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities, supporting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(Benzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting key enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide becomes evident when compared to analogous pyrrolidine or carboxamide derivatives. Below is a detailed analysis:

Structural Analogues

Compound A : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide

- Molecular Formula : C₂₄H₂₁N₃O₄S

- Key Features: Contains a benzodioxole moiety (electron-rich aromatic system) instead of a simple benzoyl group. Used in experimental medicinal chemistry for kinase inhibition studies .

- Comparison: Parameter 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide Compound A Core Structure Pyrrolidine lactam Cyclopropane-thiazole hybrid Aromatic Substituent Benzoyl Benzodioxole + 4-methylbenzoyl Bioactivity Intermediate for pharmaceuticals Kinase inhibition research Solubility Polar aprotic solvents (e.g., DMF, DMSO) Limited solubility in aqueous media Synthetic Complexity Moderate (3-step synthesis) High (multi-step functionalization)

Functional Analogues

Compound B : N,N-Dipropyl-2-pyrrolidonecarboxamide

- Molecular Formula : C₁₁H₂₀N₂O₂

- Key Features :

- Lacks the benzoyl and 5-oxo groups, simplifying the structure.

- Retains the dipropylamide moiety, making it a simpler precursor for alkylation reactions.

- Comparison :

Research Findings and Industrial Relevance

- Pharmacological Potential: The benzoyl-pyrrolidine scaffold in 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide is under investigation for its neuroprotective properties, though specific data remain proprietary .

- Synthetic Utility : Its dipropylamide group enhances lipophilicity, improving blood-brain barrier penetration in drug candidates compared to simpler carboxamides like Compound B .

- Stability: The 5-oxo lactam ring confers greater thermal stability (decomposition at >200°C) than non-lactam analogues, favoring industrial-scale reactions .

Biological Activity

1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O3

- Molecular Weight : Approximately 316.4 g/mol

- CAS Number : 51959-89-8

The compound features a benzoyl group attached to a pyrrolidine ring, which is further substituted with two propyl groups and a carboxamide functional group. This unique structural arrangement contributes to its distinct chemical reactivity and biological activity.

Synthesis

1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide is typically synthesized through the reaction of benzoyl chloride with N,N-dipropylpyrrolidine-2-carboxamide in the presence of a base such as sodium hydroxide. The reaction conditions are optimized for high yields and purity, often involving controlled temperature and solvent choice.

Antimicrobial Properties

Research indicates that 1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It may inhibit inflammatory pathways by modulating specific molecular targets, which can lead to therapeutic effects in conditions characterized by inflammation.

The mechanism of action for 1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide is believed to involve its interaction with target proteins and enzymes. The benzoyl group enhances binding affinity, allowing the compound to modulate various biochemical pathways. This includes influencing enzymatic activities relevant to disease processes.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential.

- Anti-inflammatory Pathway Analysis : In vitro studies showed that the compound significantly reduced the expression of pro-inflammatory cytokines in macrophages, suggesting its role in modulating immune responses.

- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds like N,N-Dipropylpyrrolidine-2-carboxamide, 1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide exhibited enhanced biological activity due to the presence of the benzoyl moiety.

Comparative Table of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzoyl Chloride | Contains a benzoyl group | Simpler structure without pyrrolidine |

| N,N-Dipropylpyrrolidine-2-carboxamide | Lacks benzoyl group | Retains pyrrolidine structure |

| 5-Oxo-N,N-dipropylpyrrolidine | Contains a ketone but lacks the benzoyl moiety | May exhibit different reactivity profiles |

Q & A

Q. What are the critical considerations in designing a synthetic route for 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key parameters include:

- Reagent selection : Use trifluoroacetic acid or sodium borohydride for oxidation/reduction steps .

- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

- Temperature control : Maintain 50–80°C during cyclization to prevent side reactions .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents on the pyrrolidine ring and benzoyl groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and 3D conformation, as demonstrated for related pyrrolidine carboxamides .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact. Avoid dust generation .

- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C, away from light and oxidizers .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina .

- QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups) with activity data from analogues .

- MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize in vitro testing .

Q. What strategies resolve contradictions in reaction yield data across synthetic protocols?

- Methodological Answer :

- Variable screening : Use Design of Experiments (DoE) to test interactions between solvent polarity, temperature, and catalyst loading .

- In situ monitoring : Employ FTIR or HPLC to detect intermediates and optimize stepwise conversions .

- Reproducibility checks : Validate protocols using independent batches and cross-lab collaborations .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral/IP administration) and tissue distribution analysis .

- Metabolic profiling : LC-MS/MS identifies metabolites in plasma and urine .

- Toxicology : Conduct OECD Guideline 407-compliant 28-day repeated-dose studies to assess organ toxicity .

Q. How can researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature experiments) .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic models .

- Polymorph screening : Test crystallization conditions (solvent/anti-solvent ratios) to isolate dominant forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.